(1,1'-Biphenyl)-3-carboxamide, N-((1S)-1-(hydroxymethyl)-2-(((1S)-1-(((2S)-2-(hydroxymethyl)-2-oxiranyl)carbonyl)-3-methylbutyl)amino)-2-oxoethyl)-

Catalog No.
S549049
CAS No.
565454-88-8
M.F
C25H30N2O6
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,1'-Biphenyl)-3-carboxamide, N-((1S)-1-(hydroxym...

CAS Number

565454-88-8

Product Name

(1,1'-Biphenyl)-3-carboxamide, N-((1S)-1-(hydroxymethyl)-2-(((1S)-1-(((2S)-2-(hydroxymethyl)-2-oxiranyl)carbonyl)-3-methylbutyl)amino)-2-oxoethyl)-

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2S)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-3-phenylbenzamide

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H30N2O6/c1-16(2)11-20(22(30)25(14-29)15-33-25)26-24(32)21(13-28)27-23(31)19-10-6-9-18(12-19)17-7-4-3-5-8-17/h3-10,12,16,20-21,28-29H,11,13-15H2,1-2H3,(H,26,32)(H,27,31)/t20-,21-,25-/m0/s1

InChI Key

OBKFQHDCZCTNDS-WATLYSKOSA-N

SMILES

CC(C)CC(C(=O)C1(CO1)CO)NC(=O)C(CO)NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

ER80575; ER-805751; ER 805751.

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)CO)NC(=O)C(CO)NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@@]1(CO1)CO)NC(=O)[C@H](CO)NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Description

The exact mass of the compound (1,1'-Biphenyl)-3-carboxamide, N-((1S)-1-(hydroxymethyl)-2-(((1S)-1-(((2S)-2-(hydroxymethyl)-2-oxiranyl)carbonyl)-3-methylbutyl)amino)-2-oxoethyl)- is 454.21039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (1,1'-Biphenyl)-3-carboxamide, N-((1S)-1-(hydroxymethyl)-2-(((1S)-1-(((2S)-2-(hydroxymethyl)-2-oxiranyl)carbonyl)-3-methylbutyl)amino)-2-oxoethyl) is a complex organic molecule characterized by a biphenyl structure with various functional groups, including a carboxamide and hydroxymethyl groups. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

Typical for amides and hydroxymethyl derivatives. These include:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or ketones.
  • Reduction: The carboxamide may undergo reduction to yield amines.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

These reactions are facilitated by various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research on biphenyl derivatives has indicated potential biological activities, including:

  • Inhibition of Enzymes: Some biphenyl compounds have been studied for their ability to inhibit carbonic anhydrases, which are important in various physiological processes .
  • Antimicrobial Properties: Certain derivatives exhibit antimicrobial activity, making them candidates for further pharmaceutical development.

The specific biological activity of (1,1'-Biphenyl)-3-carboxamide requires detailed pharmacological studies to elucidate its mechanism of action and therapeutic potential.

The synthesis of (1,1'-Biphenyl)-3-carboxamide involves multi-step organic reactions. Common methods include:

  • Chlorination of Biphenyl Precursors: This step introduces halogen substituents necessary for further reactions.
  • Formation of Hydroxymethyl Groups: This can be achieved through selective hydroxymethylation reactions using formaldehyde or similar reagents.
  • Carboxamide Formation: The final step typically involves the reaction of an amine with a carboxylic acid derivative or an acid chloride.

These methods can be optimized for yield and purity using various solvents and catalysts .

The unique structure of (1,1'-Biphenyl)-3-carboxamide suggests several applications:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor positions it as a candidate for drug development aimed at treating conditions influenced by carbonic anhydrases.
  • Material Science: Biphenyl compounds are often explored in the development of organic materials due to their electronic properties.

Interaction studies are crucial for understanding how (1,1'-Biphenyl)-3-carboxamide interacts with biological targets. Techniques such as molecular docking and dynamics simulations can provide insights into binding affinities and interaction mechanisms with enzymes or receptors. These studies help in predicting the pharmacokinetic properties and therapeutic efficacy of the compound .

Several compounds share structural similarities with (1,1'-Biphenyl)-3-carboxamide, including:

  • 4'-Substituted 1,1'-Biphenyl-4-sulfonamides: These compounds have shown significant inhibition against carbonic anhydrases and may have similar biological profiles .
  • 3-Amino-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: This compound is synthesized through similar pathways and exhibits distinct biological activities .
  • Biphenyl Derivatives with Various Substituents: Many biphenyl derivatives feature different functional groups that affect their reactivity and biological properties.

Comparison Table

Compound NameKey FeaturesBiological Activity
(1,1'-Biphenyl)-3-carboxamideHydroxymethyl, carboxamidePotential enzyme inhibition
4'-Substituted 1,1'-Biphenyl-4-sulfonamidesSulfonamide groupInhibitory effects on carbonic anhydrases
3-Amino-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acidAmino and hydroxyl groupsAntimicrobial properties

This comparison highlights the unique aspects of (1,1'-Biphenyl)-3-carboxamide while positioning it within a broader context of biphenyl chemistry. Further research is needed to fully explore its potential applications and interactions within biological systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

454.21038668 g/mol

Monoisotopic Mass

454.21038668 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G1KZU240RR

Dates

Modify: 2023-07-15
1. Agoulnik, Sergei; Akasaka, Kozo; Fang, Frank; Harmange, Jean-Christophe; Hawkins, Lynn; Jiang, Yimin; Johannes, Charles; Li, Xiang-Yi; Mcguinness, Pamela; Murphy, Erin; et al. Preparation of eponemycin and epoxomicin analogs for pharmaceutical use. PCT Int. Appl. (2003), WO 2003059898 A2 20030724.

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